4-Amino-3-bromo-5-chlorobenzoic acid
Overview
Description
4-Amino-3-bromo-5-chlorobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H4BrClNO2 and a molecular weight of 250.48 g/mol . This compound is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring, making it a versatile intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of therapeutic sglt2 inhibitors , suggesting that ABCBA may also interact with these targets.
Mode of Action
It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.
Biochemical Pathways
ABCBA is a halogenated benzoic acid and can participate in various biochemical pathways. For instance, 3-Bromo-4-chlorobenzoic acid, a similar compound, can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . This suggests that ABCBA might also be involved in similar biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of similar compounds are often considered when predicting their pharmacokinetic properties .
Result of Action
It’s known that similar compounds can have effects on the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ABCBA. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Biochemical Analysis
Biochemical Properties
4-Amino-3-bromo-5-chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with enzymes involved in aromatic compound metabolism, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of aromatic rings . The nature of these interactions can vary, with the compound potentially acting as a competitive inhibitor or a substrate that undergoes metabolic transformation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes or receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there may be threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes . At high doses, this compound can cause toxicity, potentially affecting liver and kidney function, as well as other organ systems .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biological effects. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in specific subcellular regions can affect its interactions with biomolecules and its overall activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-5-chlorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by nitration and reduction reactions to introduce the amino group .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. For example, the bromination and chlorination steps are carried out under controlled temperatures and using specific catalysts to achieve selective substitution . The final product is then purified through recrystallization or other suitable techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-5-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can modify the bromo and chloro substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of catalysts like iron(III) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The reactions yield various substituted benzoic acids, nitrobenzoic acids, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Amino-3-bromo-5-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Amino-3-bromo-5-fluorobenzoic acid
- 4-Amino-3-chloro-5-bromobenzoic acid
- 4-Amino-3-iodo-5-chlorobenzoic acid
Comparison: Compared to its analogs, 4-Amino-3-bromo-5-chlorobenzoic acid is unique due to the specific combination of amino, bromo, and chloro substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-3-bromo-5-chlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSPNDOXYFHEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651700 | |
Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874779-57-4 | |
Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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